Cc-115
説明
CC-115 is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) with IC50 values of 0.013 μM and 0.021 μM, respectively . It has potential antineoplastic activity .
Synthesis Analysis
The synthesis of CC-115 involves the combination of ethyl 2-(3,5- dibromopyrazin-2-ylamino)acetate, propan-2-amine, N,N-diisopropylethylamine, and dimethylsulfoxide in a sealed tube with a stir bar and heated in an oil bath at 150 °C for 14 hours .
Chemical Reactions Analysis
CC-115 is a substrate of ATP-binding cassette G2 (ABCG2), a member of the ATP-binding cassette transporter superfamily . ABCG2 overexpression significantly increases resistance to CC-115 . Inhibiting ABCG2 function, using small-molecule inhibitors, sensitizes cancer cells to CC-115 .
Physical And Chemical Properties Analysis
CC-115 has a molecular weight of 336.35 . It is a crystalline solid .
科学的研究の応用
1. Application in Prostate Cancer Research
- Summary of the Application : CC-115, a dual mTORC1/2 and DNA-PK inhibitor, has shown promising antitumor activity when combined with androgen receptor (AR) inhibition in pre-clinical models .
- Methods of Application : A Phase 1b multicenter trial was conducted, evaluating enzalutamide with escalating doses of CC-115 in AR inhibitor-naive mCRPC patients . The primary endpoints were safety and RP2D. Secondary endpoints included PSA response, time-to-PSA progression, and radiographic progression .
- Results or Outcomes : In 40 evaluable patients, 80% achieved ≥50% reduction in PSA (PSA50), and 58% achieved 90% reduction in PSA (PSA90) by 12 weeks . Median time-to-PSA progression was ≥ 14.7 months and median rPFS was 22.1 months .
2. Application in Melanoma Research
- Summary of the Application : CC-115, a dual inhibitor of the mechanistic target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK), has shown potential in inducing cell death in melanoma cells and has radiosensitizing potential .
- Methods of Application : Melanoma cell lines and healthy-donor skin fibroblast cell lines were treated with CC-115 and ionizing irradiation (IR). Apoptosis, necrosis, and cell cycle distribution were analyzed. Colony forming assays were conducted to study radiosensitizing effects .
- Results or Outcomes : An increasing concentration of CC-115 resulted in increased cell death in most of the malignant cell lines . CC-115 showed radiosensitizing potential in 7 out of 9 melanoma cell lines, but not in healthy skin fibroblasts .
3. Application in Non-Small Cell Lung Cancer Research
- Summary of the Application : CC-115, a potent DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) dual blocker, has been evaluated for its activity in different human NSCLC cells . It has shown potential in hindering NSCLC cell growth .
- Methods of Application : The activity of CC-115 was evaluated in various primary human NSCLC cells and A549 cells. The study focused on the effects of CC-115 on cell viability, cell proliferation, cell cycle progression, and cell migration/invasion . In vivo studies were also conducted where CC-115 was orally administered to nude mice with primary NSCLC cell xenografts .
- Results or Outcomes : CC-115 potently inhibited viability, cell proliferation, cell cycle progression, and hindered cell migration/invasion in NSCLC cells . It provoked apoptosis in CC-115-stimulated NSCLC cells . In vivo studies showed that CC-115 oral administration in nude mice remarkably suppressed primary NSCLC cell xenograft growth .
4. Application in DNA Repair Research
- Summary of the Application : CC-115 is a dual inhibitor of the mechanistic target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK) that is currently being studied in phase I/II clinical trials . DNA-PK is essential for the repair of DNA-double strand breaks (DSB) .
- Methods of Application : The activity of CC-115 was evaluated in various cell lines. The study focused on the effects of CC-115 on DNA repair mechanisms .
- Results or Outcomes : The results of the study showed that CC-115 has potential in inhibiting DNA repair mechanisms, which could have implications in cancer treatment .
Safety And Hazards
将来の方向性
CC-115 is currently being studied in phase I/II clinical trials . It has shown potent anti-tumor activity against a large panel of hematopoietic and solid cancer cell lines . Based on the data, CC-115 treatment could be a promising approach for patients with metastatic melanoma, particularly in combination with radiotherapy .
特性
IUPAC Name |
5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLVKUGJMYTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cc-115 | |
CAS RN |
1228013-15-7 | |
Record name | CC-115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CC-115 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12740 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CC-115 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。